Ripasudil hydrochloride anhydrous
Overview
Description
Ripasudil hydrochloride anhydrous is a rho kinase inhibitor used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and Schlemm’s canal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ripasudil hydrochloride anhydrous is synthesized through a multi-step process that involves the incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety . The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the anhydrous form of the compound .
Chemical Reactions Analysis
Types of Reactions
Ripasudil hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
Ripasudil hydrochloride anhydrous has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of rho kinase inhibitors and their chemical properties.
Biology: The compound is used in research on cell signaling pathways and cytoskeletal dynamics.
Mechanism of Action
Ripasudil hydrochloride anhydrous exerts its effects by inhibiting rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Y-27632: Another rho kinase inhibitor used in research but with different pharmacological properties.
Uniqueness
Ripasudil hydrochloride anhydrous is unique due to its high selectivity and potency as a rho kinase inhibitor. The incorporation of a fluorine atom at the C4 position of the isoquinoline moiety and the chiral attachment of a methyl group to the C2’ position of the 1,4-diazepane moiety significantly enhance its pharmacological action compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBSKSLDBJBGEK-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223644-02-8 | |
Record name | Ripasudil hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223644028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIPASUDIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CZ0FF0XJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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